molecular formula C12H16O2 B1468484 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid CAS No. 395643-91-1

2,2-Dimethyl-3-(3-methylphenyl)propanoic acid

Cat. No. B1468484
CAS RN: 395643-91-1
M. Wt: 192.25 g/mol
InChI Key: XYLAUYYZVFNQQU-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(3-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C12H16O2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

  • Fragrance Ingredient Safety Assessment : 2,2-Dimethyl-3-methyl-3-butenyl propanoate, a derivative, has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It was found not to be genotoxic, and the exposure levels were below the threshold of toxicological concern (TTC) for various toxicity endpoints. Moreover, it was determined not to be phototoxic/photoallergenic and not persistent, bioaccumulative, and toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).

  • Chiral Supercritical Fluid Chromatography (SFC) : A study on the additive-free preparative chiral SFC separations of racemic 2,2-dimethyl-3-aryl-propanoic acids demonstrated successful resolution using protic methanol as a co-solvent in CO2. This method was expanded to resolve other carboxylic acid-containing racemates, indicating its potential in large-scale SFC separations (Wu et al., 2016).

  • Ortho Functionalization of Substituted Toluene : Another derivative, 3-(2'-tolyl)propanoic acid, was obtained through regioselective olefination of substituted N,N-dimethylbenzylamines under varying acidity conditions. This catalytic transformation underlines the potential of 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid derivatives in organic synthesis and functionalization processes (Cai et al., 2007).

  • Reverse Phase HPLC Separation of Stereoisomers : A study described a reverse phase high-performance liquid chromatography method for separating stereoisomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, demonstrating its potential in analytical chemistry for stereoisomer separation (Davadra et al., 2011).

  • Enantioseparation by Countercurrent Chromatography : Another study successfully enantioseparated isomers of 2-(methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector in countercurrent chromatography. This highlights the compound's relevance in chiral separation techniques (Jin et al., 2020).

properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLAUYYZVFNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(3-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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